molecular formula C4H7NO2S B2710765 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide CAS No. 291514-09-5

2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide

Cat. No.: B2710765
CAS No.: 291514-09-5
M. Wt: 133.17
InChI Key: PANZRYLRSNIGEL-UHFFFAOYSA-N
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Description

2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide is a versatile small molecule scaffold with the chemical formula C₄H₇NO₂S and a molecular weight of 133.17 g/mol . This compound is known for its unique bicyclic structure, which includes both sulfur and nitrogen atoms, making it an interesting subject for various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfonyl chloride in the presence of a base, leading to the formation of the bicyclic structure .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The scalability of the synthesis process would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

    1,2-Thiazinane-6-carboxamide-1,1-dioxide: Known for its anti-HIV activity.

    Cephradine: An antibiotic with a similar sulfur-containing bicyclic structure.

    Chlormezanone: Utilized as an anticoagulant.

Uniqueness: 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide stands out due to its unique bicyclic structure, which includes both sulfur and nitrogen atoms. This structure provides distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .

Properties

IUPAC Name

2λ6-thia-1-azabicyclo[3.1.0]hexane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c6-8(7)2-1-4-3-5(4)8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANZRYLRSNIGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N2C1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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